- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Cas no 914913-88-5 (Palomid 529)

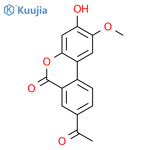

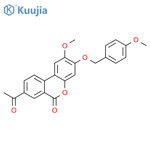

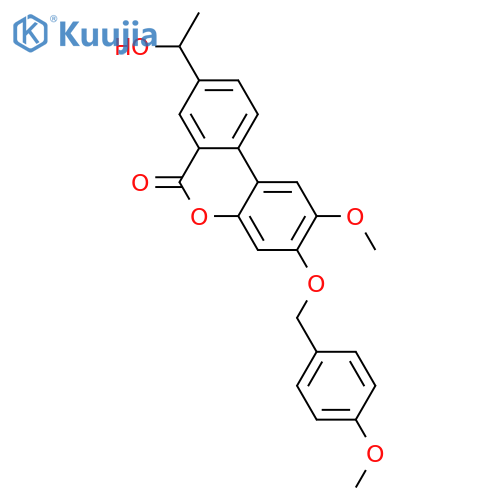

Palomid 529 structure

Produktname:Palomid 529

Palomid 529 Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Palomid 529

- Palomid 529 (P529)

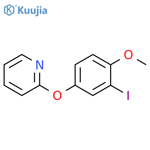

- 8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one

- 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

- P529

- P-529

- Palomid 529,P529

- Palomid-529

- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one

- SG 00529

- Palomid529

- AK160239

- 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-6H-benzo[c]chromen-6-one

- 6H-Dibenzo(b,d)pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-

- 6H-Dibenzo[b,d]pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3

- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one (ACI)

- 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-benzo[c]chromen-6-one

- DFN 529

- P 529

- RES 529

- CHEMBL2141712

- CS-0258

- AC-31523

- DB12812

- HMS3673G05

- BCP02474

- EX-A254

- AKOS024463339

- J-519339

- BRD-A50998626-001-02-1

- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

- HMS3655L14

- NSC-801008

- 914913-88-5

- BCP9001049

- AS-16573

- 3-(4-methoxybenzyloxy)-8-(1-hydroxyethyl)-2-methoxy-6H-benzo[c]chromen-6-one

- MFCD18633224

- Palomid 529 (P529)?

- 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6h-dibenzo(b,d)pyran-6-one

- XV9409EWG4

- NSC775306

- NCGC00263125-10

- NCGC00263125-01

- SDCCGSBI-0654446.P001

- CCG-268719

- Q27294013

- SW219676-1

- SMR004702956

- NSC801008

- RES-529

- UNII-XV9409EWG4

- SCHEMBL290034

- Palomid 529 (P-529, SG00-529)

- 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one

- GLXC-03197

- SG00529

- SG-00529

- 8-(1-hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one

- BCPP000131

- SB16564

- 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6H-benzo(c)chromen-6-one

- DTXSID601026005

- 8-(1-HYDROXYETHYL)-2-METHOXY-3-[(4-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

- s2238

- NSC-775306

- MLS006011187

- HY-14581

-

- MDL: MFCD18633224

- Inchi: 1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3

- InChI-Schlüssel: YEAHTLOYHVWAKW-UHFFFAOYSA-N

- Lächelt: O=C1C2C(=CC=C(C(C)O)C=2)C2C(=CC(=C(C=2)OC)OCC2C=CC(OC)=CC=2)O1

Berechnete Eigenschaften

- Genaue Masse: 406.14200

- Monoisotopenmasse: 406.14163842g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 30

- Anzahl drehbarer Bindungen: 6

- Komplexität: 574

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 74.2

- XLogP3: 4

Experimentelle Eigenschaften

- Dichte: 1.280

- Löslichkeit: DMSO: soluble10mg/mL, clear

- PSA: 78.13000

- LogP: 4.59570

Palomid 529 Sicherheitsinformationen

-

Symbol:

- Signalwort:Danger

- Gefahrenhinweis: H301

- Warnhinweis: P301+P310

- Transportnummer gefährlicher Stoffe:UN 2811 6.1 / PGIII

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22

- RTECS:HP8756500

-

Identifizierung gefährlicher Stoffe:

- PackingGroup:Ⅲ

- Gefahrenklasse:6.1

- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Palomid 529 Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-14581-10mg |

Palomid 529 |

914913-88-5 | 99.47% | 10mg |

¥800 | 2024-05-24 | |

| TRC | P165000-5mg |

Palomid 529 |

914913-88-5 | 5mg |

$81.00 | 2023-05-17 | ||

| Ambeed | A602029-1mg |

8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one |

914913-88-5 | 98+% | 1mg |

$12.0 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-364563A-50mg |

Palomid 529, |

914913-88-5 | ≥98% | 50mg |

¥7521.00 | 2023-09-05 | |

| Ambeed | A602029-10mg |

8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one |

914913-88-5 | 98+% | 10mg |

$43.0 | 2025-02-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9788-500mg |

Palomid 529 |

914913-88-5 | 98% | 500mg |

¥19328.00 | 2023-09-09 | |

| TRC | P165000-25mg |

Palomid 529 |

914913-88-5 | 25mg |

$328.00 | 2023-05-17 | ||

| TRC | P165000-50mg |

Palomid 529 |

914913-88-5 | 50mg |

$586.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D297321-50mg |

8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one PaloMid 529 (P529) |

914913-88-5 | 98% | 50mg |

$420 | 2024-05-24 | |

| S e l l e c k ZHONG GUO | S2238-10mg |

Palomid 529 (P529) |

914913-88-5 | 99.49% | 10mg |

¥1396.66 | 2023-09-18 |

Palomid 529 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Referenz

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Referenz

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

2.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

2.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

2.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

2.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Referenz

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Referenz

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Picolinic acid , Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 90 °C

2.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt

3.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C

4.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

5.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

5.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

5.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

5.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

6.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

2.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt

3.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C

4.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

5.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

5.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

5.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

5.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

6.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Referenz

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C

2.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

3.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

3.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

3.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

3.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

4.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

2.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

3.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

3.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

3.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

3.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

4.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Referenz

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt

2.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C

3.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

4.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

4.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

4.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

4.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

5.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

2.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C

3.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

4.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

4.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

4.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

4.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

5.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Referenz

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Palomid 529 Raw materials

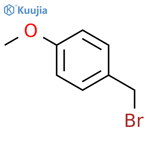

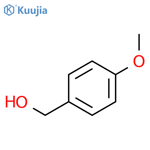

- 4-Methoxybenzyl alcohol

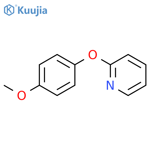

- Pyridine, 2-(4-methoxyphenoxy)-

- 6H-Dibenzo[b,d]pyran-6-one, 8-acetyl-3-hydroxy-2-methoxy-

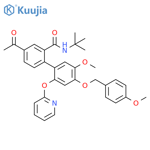

- [1,1'-Biphenyl]-2-carboxamide, 4-acetyl-N-(1,1-dimethylethyl)-5'-methoxy-4'-[(4-methoxyphenyl)methoxy]-2'-(2-pyridinyloxy)-

- [1,1'-Biphenyl]-2-carboxamide, 4-acetyl-N-(1,1-dimethylethyl)-4'-iodo-5'-methoxy-2'-(2-pyridinyloxy)-

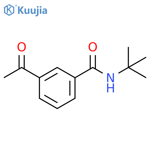

- Benzamide, 3-acetyl-N-(1,1-dimethylethyl)-

- 4-Methoxybenzyl bromide

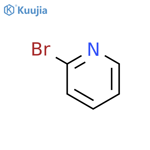

- 2-Bromopyridine

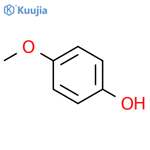

- Mequinol

- Pyridine, 2-(3-iodo-4-methoxyphenoxy)-

- 6H-Dibenzo[b,d]pyran-6-one, 8-acetyl-2-methoxy-3-[(4-methoxyphenyl)methoxy]-

Palomid 529 Preparation Products

Palomid 529 Verwandte Literatur

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

914913-88-5 (Palomid 529) Verwandte Produkte

- 103205-70-5(3-butyl-1H-1,2,4-triazol-5-amine)

- 2228545-46-6(2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine)

- 1170450-82-4(2,5-dimethyl-N-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide)

- 1247515-20-3(methyl 2-(piperidin-4-yl)formamidoacetate)

- 500008-62-8(3-Desbromo-3-chloro-Chlorantraniliprole)

- 1805363-50-1(3-Chloro-4-(difluoromethyl)-2-fluoro-6-methoxypyridine)

- 2365418-87-5(tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate)

- 2228611-92-3(3-(2,5-difluoro-4-methylphenyl)-1,1-difluoropropan-2-amine)

- 2098142-46-0(Methyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate)

- 914458-31-4((5-(3-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:914913-88-5)Palomid 529

Reinheit:99%/99%

Menge:100mg/250mg

Preis ($):211.0/357.0